molecular formula C21H19N5OS B2732433 N-(3,5-dimethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852372-38-4

N-(3,5-dimethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2732433
CAS No.: 852372-38-4
M. Wt: 389.48
InChI Key: HORGXKCSXBGOAX-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a phenyl group at position 3 and a thioacetamide-linked 3,5-dimethylphenyl moiety at position 4.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS/c1-14-10-15(2)12-17(11-14)22-19(27)13-28-20-9-8-18-23-24-21(26(18)25-20)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORGXKCSXBGOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a synthetic compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A dimethylphenyl group.
  • A triazolo-pyridazine moiety.
  • An acetamide linkage.

This unique arrangement contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The triazolopyridazine segment is known to intercalate with DNA, disrupting its structure and function. This can lead to apoptosis in cancer cells by interfering with DNA replication and transcription.
  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes critical for cell proliferation. Notably:
    • Inhibition of topoisomerases involved in DNA unwinding.
    • Inhibition of kinases , which play a role in signaling pathways that regulate cell growth.
  • Induction of Apoptosis : By disrupting cellular signaling pathways, the compound can trigger programmed cell death in malignant cells.

Biological Activity Data

Recent studies have provided insights into the biological activity of this compound. Below is a summary table of key findings:

Study ReferenceBiological ActivityIC50 Value (μM)Target
Antitumor activity0.24EGFR
Enzyme inhibition0.96Src
Apoptosis inductionNot specifiedGeneral

Case Study 1: Antitumor Activity

In a study investigating the antitumor effects of this compound on various cancer cell lines, it was found to exhibit significant cytotoxicity. The compound showed an IC50 value of 0.24 μM against the Epidermal Growth Factor Receptor (EGFR), indicating potent inhibition of tumor growth.

Case Study 2: Enzyme Inhibition

Another research highlighted the compound's ability to inhibit Src kinase with an IC50 value of 0.96 μM. This suggests that it may be effective in targeting pathways involved in cancer metastasis and progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(3,5-dimethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide can be contextualized against analogous compounds reported in recent literature.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Biological Activity/Notes Reference
This compound (Target) [1,2,4]Triazolo[4,3-b]pyridazine 3-phenyl, 6-(thioacetamide-3,5-dimethylphenyl) Hypothesized kinase inhibition (structural analogy)
Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) [1,2,4]Triazolo[4,3-b]pyridazine 3-methyl, 6-(N-methylphenylacetamide) Functional inhibitor of Lin28 proteins [3]
2-((5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide (24) [1,2,4]Triazino[5,6-b]indole 5-methyl, 3-thioacetamide-4-phenoxyphenyl Hit compound for protein targets (>95% purity) [1]
(E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]-propenoic acid [1,2,4]Triazolo[4,3-b]pyridazine 6-(pyrazole-propenoic acid), 3,5-dimethyl High thermal stability (mp 253–255°C) [4]

Key Findings

Core Heterocycle Variations: The target compound’s [1,2,4]triazolo[4,3-b]pyridazine core is structurally distinct from [1,2,4]triazino[5,6-b]indole (e.g., compound 24 ). The latter’s fused indole system may enhance planar stacking but reduce solubility compared to the pyridazine-based target compound. Lin28-1632 shares the triazolopyridazine core but substitutes a methyl group at position 3 and an N-methylphenylacetamide at position 6, suggesting divergent target selectivity.

Bromine substitutions (e.g., compounds 25, 27 ) improve halogen bonding but may reduce metabolic stability compared to the target’s methyl groups.

Synthetic Purity and Yield: Analogs like compounds 23–27 were synthesized with >95% purity via coupling reactions (e.g., acid-amine couplings), mirroring plausible routes for the target compound.

Biological Activity: Lin28-1632 demonstrated efficacy as a Lin28 inhibitor at 80 µM, suggesting that triazolopyridazine derivatives with optimized substituents (e.g., the target’s 3-phenyl group) could enhance potency. Propenoic acid derivatives (e.g., E-4b ) exhibit high melting points (253–255°C), implying crystallinity that may limit bioavailability compared to the target’s acetamide moiety.

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